(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic molecule with potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl and phenylformamido groups. Common reagents used in these reactions include nitrobenzene, furan, and phenyl isocyanate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and yield while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological molecules, making it a candidate for drug development studies.
Medicine
In medicine, researchers may explore the compound’s potential as a therapeutic agent. Its ability to undergo various chemical transformations could be leveraged to design drugs with specific biological targets.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials or chemical processes. Its reactivity and structural features make it a valuable component in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets through various pathways. The nitrophenyl and phenylformamido groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide: Similar structure with a different position of the nitro group.
(2E)-3-[5-(3-aminophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide lies in its specific substitution pattern and the presence of both nitrophenyl and phenylformamido groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19N3O5 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[(E)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H19N3O5/c1-2-13-24-23(28)20(25-22(27)16-7-4-3-5-8-16)15-19-11-12-21(31-19)17-9-6-10-18(14-17)26(29)30/h2-12,14-15H,1,13H2,(H,24,28)(H,25,27)/b20-15+ |
InChI Key |
OYXLQDPXSMJUMQ-HMMYKYKNSA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.